4-(2-Fluoroethoxy)indoline

Description

Nomenclature and Structural Identity

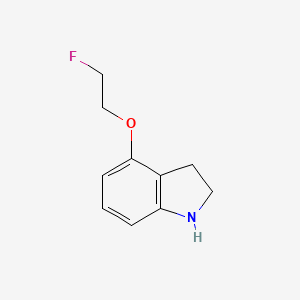

This compound belongs to the indoline family of heterocyclic compounds, specifically featuring a fluoroethoxy substituent at the 4-position of the indoline ring system. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is properly designated as 4-(2-fluoroethoxy)-2,3-dihydro-1H-indole. The molecular structure consists of a benzopyrrole framework with the pyrrole ring in its saturated form, distinguishing it from the fully aromatic indole structure.

The structural identity of this compound can be understood through its molecular composition, which includes the characteristic indoline core with its fused benzene and pyrrolidine rings. The fluoroethoxy group (-OCH₂CH₂F) is attached to the 4-position of the benzene ring, introducing both electronic and steric modifications to the parent indoline structure. This substitution pattern represents a strategic approach to molecular modification, as the 4-position allows for direct interaction with the aromatic system while maintaining the integrity of the heterocyclic core.

Related fluorinated indoline derivatives have been extensively characterized in chemical databases, with compounds such as 4-fluoroindoline serving as structural analogs that help establish the chemical space occupied by these molecules. The presence of the fluoroethoxy group distinguishes this compound from simpler fluorinated analogs, providing additional functionality through the ether linkage and the terminal fluorine atom. The compound's identity is further defined by its relationship to other fluoroethoxy-substituted heterocycles, such as 5-(2-fluoroethoxy)-1H-indole derivatives, which share the fluoroethoxy functionality but differ in their substitution pattern and saturation state.

Chemical characterization techniques reveal that fluorinated indoline derivatives typically exhibit distinct spectroscopic signatures that reflect both the indoline core and the fluorine-containing substituents. The electronic properties of this compound are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating character of the ether oxygen, creating a complex electronic environment that affects the compound's reactivity and stability patterns.

Historical Context in Heterocyclic Chemistry

The development of fluorinated indoline derivatives represents a convergence of two major themes in heterocyclic chemistry: the systematic exploration of indole and indoline scaffolds and the strategic incorporation of fluorine atoms into organic molecules. The historical foundation for indoline chemistry can be traced to the pioneering work on indole derivatives, which began with the study of the indigo dye in the 19th century. The word "indole" itself derives from "indigo" and "oleum," reflecting its historical isolation from indigo dye through treatment with oleum.

Adolf von Baeyer's foundational work in 1866 established the structural framework for understanding indole chemistry when he successfully reduced oxindole to indole using zinc dust. This early work laid the groundwork for subsequent investigations into the reduced form of indoles, including indolines. The historical development of indoline chemistry gained momentum as chemists recognized the distinct properties and potential applications of the saturated heterocyclic system compared to its aromatic counterpart.

The introduction of fluorine into heterocyclic chemistry represents a more recent but equally significant development in the field. The strategic use of fluorine atoms in organic molecules gained prominence in the latter half of the 20th century as chemists began to appreciate the unique properties that fluorine substitution could impart to organic compounds. The incorporation of fluorine into indoline derivatives emerged as researchers sought to modify the electronic, steric, and lipophilic properties of these heterocyclic scaffolds.

The specific development of fluoroethoxy-substituted indolines reflects the evolution of synthetic methodology that allows for the precise introduction of fluorinated alkoxy groups into aromatic systems. Historical synthetic approaches to such compounds have involved the alkylation of phenolic precursors with fluorinated alkyl halides, such as 1-bromo-2-fluoroethane, under basic conditions using reagents like potassium carbonate in appropriate solvents. These methodological developments enabled the systematic exploration of fluoroethoxy-substituted heterocycles and their properties.

The historical context also encompasses the broader recognition of indoline derivatives as important structural motifs in natural products and synthetic compounds with biological activity. This recognition has driven continued interest in developing new synthetic methods for accessing diverse indoline structures, including those bearing fluorinated substituents. The historical trajectory of heterocyclic chemistry demonstrates how the combination of classical structural frameworks with modern fluorination strategies has opened new avenues for molecular design and application.

Significance of Fluorinated Indoline Derivatives

Fluorinated indoline derivatives occupy a position of considerable significance in contemporary heterocyclic chemistry, representing a class of compounds that combines the well-established pharmacological relevance of indoline scaffolds with the unique properties conferred by fluorine substitution. The strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool in medicinal chemistry, with fluorinated compounds comprising a substantial portion of modern pharmaceutical agents.

The significance of fluorinated indoline derivatives stems from several key factors that distinguish them from their non-fluorinated counterparts. The presence of fluorine atoms can dramatically alter the electronic distribution within the molecule, affecting both chemical reactivity and biological activity. Studies have demonstrated that fluorination can significantly reduce the basicity of nitrogen-containing heterocycles, which in turn affects their pharmacokinetic properties, including absorption, distribution, and metabolism. This reduction in basicity has been shown to have beneficial effects on oral bioavailability, making fluorinated indoline derivatives particularly attractive for pharmaceutical applications.

The conformational properties of fluorinated indoline derivatives represent another area of significant interest. Crystallographic analyses have revealed that the introduction of fluorine atoms can profoundly impact the conformational preferences of the indoline core. These conformational effects arise from the unique steric and electronic properties of fluorine, including its high electronegativity and relatively small van der Waals radius. The ability of fluorine to influence molecular conformation provides medicinal chemists with an additional tool for optimizing the three-dimensional structure of drug candidates.

Recent synthetic developments have highlighted the versatility of fluorinated indoline derivatives as synthetic intermediates and building blocks. The development of efficient methods for introducing fluorine atoms into indoline structures, including dearomative fluorination reactions, has expanded the accessible chemical space for these compounds. These synthetic advances have enabled the preparation of complex fluorinated indoline derivatives with high levels of stereochemical control, opening new possibilities for structure-activity relationship studies.

The significance of compounds like this compound also extends to their potential as molecular probes and research tools. The combination of the indoline scaffold with fluoroethoxy substitution provides a unique molecular framework that can be utilized in various research applications, including the development of fluorinated analogs of bioactive compounds. The presence of the fluorine atom also makes these compounds suitable for specialized analytical techniques, such as fluorine nuclear magnetic resonance spectroscopy, which can provide valuable insights into molecular behavior and interactions.

Contemporary research has demonstrated that fluorinated indoline derivatives can serve as versatile synthetic intermediates capable of undergoing diverse chemical transformations. These compounds can participate in various reaction types, including nucleophilic substitutions, metal-catalyzed coupling reactions, and ring-closing metathesis reactions, making them valuable building blocks for the synthesis of more complex molecular architectures. The combination of synthetic accessibility and chemical versatility positions fluorinated indoline derivatives as important components of modern synthetic chemistry.

Properties

IUPAC Name |

4-(2-fluoroethoxy)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9/h1-3,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVBFHOKGKLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-(2-fluoroethoxy)indoline, have been found to bind with high affinity to multiple biological receptors. These receptors play crucial roles in various biological processes, including those related to cancer and other diseases.

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have been found to inhibit certain proteins, leading to anticancer effects.

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants.

Biochemical Analysis

Biochemical Properties

4-(2-Fluoroethoxy)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with N-methyl-D-aspartic acid receptors, which are crucial for synaptic plasticity and memory function . Additionally, this compound exhibits antioxidant properties, protecting cells from oxidative stress-induced damage .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to enhance cell survival rates under conditions of oxidative stress . It also affects the secretion of inflammatory cytokines, thereby modulating the inflammatory response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as N-methyl-D-aspartic acid receptors, leading to the inhibition or activation of these targets . This binding interaction can result in changes in gene expression, ultimately influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its efficacy in in vitro and in vivo experiments . Prolonged exposure may lead to gradual degradation, affecting its potency and cellular impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects, enhancing cell survival and reducing inflammation . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

Biological Activity

4-(2-Fluoroethoxy)indoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an indoline core substituted with a 2-fluoroethoxy group. This structural modification is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antiproliferative Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving analogues of indole-based sigma-2 receptor ligands demonstrated high to moderate affinity for sigma-2 receptors, which are implicated in cancer cell proliferation and survival. The compounds showed comparable antiproliferative activity to established agents like siramesine in cell lines such as DU145 (prostate cancer), MCF7 (breast cancer), and C6 (glioma) cells, with notable effects on cell cycle arrest at the G1 phase .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. For example, some studies have identified indoline derivatives as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory processes. The most promising compounds exhibited IC50 values of approximately 0.41 µM for 5-LOX inhibition, indicating a strong anti-inflammatory potential .

Antimalarial Activity

Recent investigations into the antiplasmodial activity of compounds featuring the 2-fluoroethoxy group have shown moderate to good efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds with this modification displayed IC50 values ranging from 20 µg/mL to as low as 6.5 µg/mL, suggesting that the 2-fluoroethoxy group enhances their antimalarial properties .

Case Studies

- Sigma-2 Receptor Ligands : A study synthesized a series of indole-based sigma-2 receptor ligands, including those with a 2-fluoroethoxy substitution. These compounds were evaluated for their antiproliferative activity and were found to induce cell cycle arrest in DU145 cells .

- Inflammatory Models : In vivo studies using zymosan-induced peritonitis models demonstrated that certain indoline derivatives could significantly reduce inflammation markers, supporting their potential use as therapeutic agents in inflammatory diseases .

- Antiplasmodial Studies : The antiplasmodial activity of chalcones containing the 2-fluoroethoxy group was assessed in vitro, revealing promising results that warrant further exploration for developing new antimalarial therapies .

Data Tables

| Compound | Target | IC50 Value (µM) | Cell Line/Model | Activity Type |

|---|---|---|---|---|

| This compound | Sigma-2 Receptor | Not specified | DU145 | Antiproliferative |

| Indoline Derivative | 5-LOX | 0.41 | Inflammatory Model | Anti-inflammatory |

| Chalcone with Fluoroethoxy | Plasmodium falciparum | 6.5 | In vitro | Antimalarial |

Scientific Research Applications

Anti-Inflammatory Agents

Recent studies have highlighted the role of indoline derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are key enzymes in inflammatory pathways. For instance, a study identified several indoline-based compounds, including those structurally related to 4-(2-Fluoroethoxy)indoline, as promising candidates for anti-inflammatory therapies. These compounds demonstrated significant inhibition of 5-LOX and sEH in vitro, with some showing efficacy in vivo in models of zymosan-induced peritonitis and experimental asthma .

| Compound | 5-LOX IC50 (µM) | sEH IC50 (µM) |

|---|---|---|

| Compound 43 | 0.41 ± 0.01 | 0.43 ± 0.10 |

| Compound 73 | Not specified | Not specified |

This data indicates that compounds derived from the indoline scaffold can be optimized for dual-target inhibition, presenting a strategic approach to developing multitarget anti-inflammatory drugs.

Cytokine Modulation

This compound derivatives have also been explored for their ability to modulate pro-inflammatory cytokines such as interleukin-1 (IL-1). A study synthesized various 2-indolinone derivatives and evaluated their effects on IL-1 receptor inhibition. Some compounds exhibited IC50 values in the low nanomolar range, indicating strong potential for developing new anti-inflammatory agents targeting cytokine signaling pathways .

| Compound | IL-1R IC50 (µM) |

|---|---|

| Compound 52 | 0.09 |

| Compound 65 | 0.07 |

| Compound 78 | 0.01 |

| Compound 81 | 0.02 |

Radioligand Development

In the field of neuroimaging, derivatives of indoline, including those with fluoroethoxy substitutions, have been developed as radioligands for positron emission tomography (PET). A study reported the synthesis of a radioligand labeled with fluorine-18 that targets sigma-2 receptors in the brain, showing high specificity and favorable pharmacokinetic properties . This radioligand demonstrated significant brain uptake and could potentially be used for imaging neurological disorders.

Treatment of Neurodegenerative Diseases

The structural characteristics of compounds like this compound position them as candidates for treating neurodegenerative diseases such as Alzheimer's disease and multiple system atrophy (MSA). Patents have been filed detailing the use of alkoxy-substituted indoles for treating conditions associated with demyelination and neuroinflammation, suggesting that these compounds may play a role in remyelination strategies .

Case Study: Indoline Derivatives in Drug Discovery

A comprehensive investigation into indoline derivatives revealed their multifaceted roles in drug discovery, particularly as anti-inflammatory agents and imaging tools. The dual-action capability against inflammatory pathways makes these compounds valuable not only for symptomatic relief but also for understanding disease mechanisms at a molecular level.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

4-Fluoroindolin-2-one (CAS 138343-94-9)

- Structure : Fluorine at the 4-position of indoline, with a ketone group at the 2-position.

- Comparison: Unlike 4-(2-Fluoroethoxy)indoline, this compound lacks the ethoxy linker, resulting in reduced solubility and altered electronic effects.

- Biological Relevance: Fluorinated indolinones are explored for kinase inhibition, but the absence of the ethoxy group may reduce membrane permeability compared to this compound.

5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione ()

- Structure : Fluorine at the 5-position, with a methoxybenzyl group and two ketone moieties.

- Comparison : The 5-fluoro substitution shifts electronic effects to a different region of the indoline ring. The methoxybenzyl group introduces additional steric hindrance, which could reduce binding flexibility compared to the smaller 2-fluoroethoxy group in this compound .

Antimicrobial Indoline Derivatives ()

- Key Compounds : Derivatives 6a-k () and 6a-f () with sulfonamide and benzoyl substituents.

- Activity : Most derivatives exhibited potent antibacterial and antifungal activities (MIC values <10 µg/mL in Table 2 of ). However, compounds 6b and 6c (with unsubstituted indoline cores) showed reduced efficacy, highlighting the importance of substituents like sulfonamide or fluoroethoxy groups .

- Comparison : The 2-fluoroethoxy group in this compound may enhance activity by improving lipophilicity and target engagement compared to simpler indoline derivatives.

Terpendole Congeners ()

Molecular Docking and Binding Interactions ()

- Indoline-Based HCV Protease Inhibitors: Compound 01 (Indoline Core): Forms arene-cation interactions with His57 and Lys136 residues via the indoline ring. Compound 09 (Isoquinoline Core): Similar interactions but with reduced potency due to steric differences.

Physicochemical Properties

Table 1: Comparative physicochemical properties of selected indoline derivatives.

The 2-fluoroethoxy group in this compound balances lipophilicity (LogP ~2.8) and solubility, making it more drug-like than derivatives with ketones or direct fluorine substitution.

Preparation Methods

Starting Materials and Core Ring Formation

A common approach to fluorinated indoline derivatives involves starting from fluorinated nitrotoluenes or fluorinated indoles, which undergo condensation and cyclization reactions to form the indoline core.

For example, 2-fluoro-6-nitrotoluene has been used as a raw material to prepare 4-fluoroindole via condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by catalytic hydrogenation and ring closure to yield the fluorinated indole skeleton.

Although this example is for 4-fluoroindole, the methodology is adaptable for indoline derivatives by modifying reduction and cyclization conditions to obtain the saturated indoline ring.

Introduction of the 2-Fluoroethoxy Side Chain

The 2-fluoroethoxy substituent is typically introduced via nucleophilic substitution reactions involving 2-fluoroethanol or its derivatives:

Alkylation of hydroxyindole or hydroxyindoline precursors with 1-bromo-2-fluoroethane under basic conditions yields the 2-fluoroethoxy side chain attached to the aromatic nitrogen or carbon.

This step is often performed using potassium carbonate as the base and polar aprotic solvents such as acetonitrile to facilitate the substitution.

Specific Synthetic Route Example

A representative synthetic route for this compound involves:

Preparation of Hydroxyindoline Intermediate:

- Starting from 4-hydroxyindoline, which can be synthesized by catalytic hydrogenation of 4-hydroxyindole.

-

- The product is purified by standard chromatographic techniques to ensure high purity.

Reaction Conditions and Optimization

Research Findings and Advantages

The use of 2-fluoro-6-nitrotoluene as a starting material is cost-effective and industrially feasible, offering a straightforward route to fluorinated indoles and indolines.

The condensation with DMF-DMA is a mild and efficient method to form key enamine intermediates, which upon catalytic hydrogenation, yield the desired fluorinated indole or indoline core without harsh conditions.

The alkylation step to introduce the 2-fluoroethoxy group is well-established and provides good regioselectivity and yield when conducted under basic conditions with appropriate solvents.

The overall synthetic route is amenable to scale-up, making it suitable for pharmaceutical and fine chemical production.

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Fluoroethoxy)indoline derivatives?

Methodological Answer: The synthesis typically involves alkylation of indoline precursors with fluorinated benzyl bromides. For example, in -(2-Fluoroethoxy)benzyl bromide reacts with indolin-2-one derivatives (e.g., compound 41a/b) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or acetonitrile) to yield target compounds. Key steps include:

Q. Table 1: Representative Synthesized Derivatives

| Compound | Yield (%) | Melting Point (°C) | Key Reagents |

|---|---|---|---|

| 46a (Z-isomer) | 61 | 187.8–188.1 | 41a, 4-(2-Fluoroethoxy)benzyl bromide |

| 46b (E-isomer) | 55 | 225.4–226.1 | 41b, 4-(2-Fluoroethoxy)benzyl bromide |

Q. How can researchers confirm the purity and structural integrity of this compound derivatives?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy :

- Melting Points : Sharp ranges (e.g., 187–226°C) confirm purity .

- Chromatography : UPLC or HPLC with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for receptor binding?

Methodological Answer: SAR studies should systematically vary substituents and stereochemistry:

- Modify the fluoroethoxy chain : Compare 2-fluoroethoxy vs. longer ethoxy chains ( shows altered pharmacokinetics in PET probes) .

- Introduce electron-withdrawing groups : Nitro or trifluoromethyl groups (e.g., in ) enhance π-π stacking with receptor pockets .

- Evaluate stereoisomers : Separate Z/E isomers (e.g., 46a vs. 46b) via chiral HPLC and test affinity .

- Incorporate computational modeling : Docking studies (e.g., with α-synuclein or 5-HT1A receptors) to predict binding modes .

Q. How should researchers resolve contradictions in SAR data, such as unexpected decreases in receptor affinity?

Methodological Answer: Contradictions may arise from:

- Conformational flexibility : Fluorine’s electronegativity may rigidify the ethoxy chain, reducing adaptability to receptor dynamics. Use NOESY NMR to assess spatial proximity of substituents .

- Metabolic instability : In vivo degradation (e.g., via hepatic enzymes) may skew in vitro data. Perform stability assays in liver microsomes .

- Off-target interactions : Screen against related receptors (e.g., sigma-2 vs. 5-HT1A) to identify selectivity issues .

Q. What strategies are effective for developing fluorine-18 labeled this compound derivatives as PET imaging probes?

Methodological Answer: Key steps include:

- Radiosynthesis : Use [¹⁸F]fluoride (from cyclotron) with Kryptofix-222/K₂CO₃ in acetonitrile/water (). React with precursor (e.g., tosylate or nitro derivatives) at 100–120°C for 10–15 minutes .

- Purification : Semi-preparative HPLC (C18 column, ethanol/water) to isolate [¹⁸F]DPA-714 analogs .

- In vivo validation : Test in nonhuman primates for brain permeability, target specificity (e.g., TSPO receptors), and metabolic stability () .

Q. Table 2: Example Fluorine-18 Probes

| Probe | Target Receptor | Key Modification | Application |

|---|---|---|---|

| [¹⁸F]FECUMI-101 | 5-HT1A | Fluorine-18 on ethoxy chain | Neuroimaging in primates |

| [¹⁸F]FDPA | TSPO | Direct ¹⁸F on phenyl ring | Atherosclerosis imaging |

Research Design & Best Practices

How to formulate a rigorous research question for studying this compound in neuropharmacology?

Methodological Answer: Use the PICO framework ( ):

- Population : Neuronal cell lines or nonhuman primates.

- Intervention : Administration of this compound derivatives.

- Comparison : Baseline vs. treated groups; compare with existing ligands (e.g., DPA-714).

- Outcome : Receptor binding affinity (IC₅₀), metabolic half-life, or imaging contrast .

Example Research Question : “How does the introduction of a 2-fluoroethoxy group on the indoline scaffold affect 5-HT1A receptor binding affinity and in vivo metabolic stability compared to non-fluorinated analogs?” .

Q. How to address ethical and feasibility challenges in preclinical studies involving this compound?

Methodological Answer:

- Ethics : Follow NIH/ARRIVE guidelines for animal studies. Include justification for species choice (e.g., primates for neuroimaging) .

- Feasibility : Pilot studies to determine optimal dosing (e.g., 0.1–1.0 mg/kg) and radiotracer kinetics .

- Data Transparency : Archive raw NMR/UPLC data in public repositories (e.g., Zenodo) and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.